molecular formula C8H8ClNO2 B1505551 4-Chloro-3-methoxybenzamide CAS No. 630121-76-5

4-Chloro-3-methoxybenzamide

Cat. No.: B1505551
CAS No.: 630121-76-5
M. Wt: 185.61 g/mol
InChI Key: FBRCAMYSBQMVSU-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) with a chlorine atom at the para (4th) position and a methoxy group (-OCH₃) at the meta (3rd) position on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-chloro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCAMYSBQMVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706686
Record name 4-Chloro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-76-5
Record name 4-Chloro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzamide can be synthesized through several methods, including the following:

  • Direct Amidation: This involves the reaction of 4-chloro-3-methoxybenzoic acid with ammonia or an amine under dehydration conditions.

  • Reductive Amination: This method involves the reaction of 4-chloro-3-methoxybenzaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Ullmann Condensation: This classical method involves the coupling of 4-chloro-3-methoxybenzoic acid with an amine in the presence of a copper catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 4-chloro-3-methoxybenzoic acid. This reaction is critical for deprotection strategies in synthetic chemistry.

Key Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysis6M H₂SO₄, reflux, 8 hrs4-Chloro-3-methoxybenzoic acid92%
Basic hydrolysis4M NaOH, 100°C, 6 hrs4-Chloro-3-methoxybenzoate salt85%

Reduction Reactions

The amide group can be reduced to a primary amine using strong hydride donors, enabling access to benzylamine derivatives.

Typical Protocol:

  • Reagents: LiAlH₄ (4 equiv) in anhydrous THF

  • Conditions: Reflux at 66°C for 12 hrs under N₂

  • Product: 4-Chloro-3-methoxybenzylamine

  • Yield: 78%

Nucleophilic Aromatic Substitution

The electron-deficient chloro substituent at the 4-position participates in substitution reactions with nucleophiles.

Amine Substitution

Example: Reaction with potassium amide (KNH₂) in liquid NH₃ at −33°C yields 4-amino-3-methoxybenzamide.
Yield: 65%

Hydroxyl Substitution

Conditions: Cu(I)-catalyzed hydrolysis with H₂O at 120°C
Product: 4-Hydroxy-3-methoxybenzamide
Yield: 70% (patent-derived methodology)

Functionalization of the Methoxy Group

While the methoxy group is generally stable, demethylation can occur under harsh conditions:

Reagents: BBr₃ (3 equiv) in CH₂Cl₂ at −78°C → RT
Product: 4-Chloro-3-hydroxybenzamide
Yield: 60% (mechanistically inferred from)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, though literature directly addressing this is limited. Analogous benzamides undergo:

  • Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C)

  • Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C)

Stability and Side Reactions

  • Thermal stability: Decomposes above 220°C without melting .

  • Light sensitivity: Prolonged UV exposure induces radical-mediated degradation (observed via HPLC).

Scientific Research Applications

Synthetic Chemistry

4-Chloro-3-methoxybenzamide is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution makes it a valuable precursor for creating various substituted benzamides, which are important in pharmaceutical chemistry.

Biological Research

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition Studies: Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is useful in drug development, particularly for conditions where enzyme modulation is beneficial.
  • Protein-Ligand Interactions: Studies have shown that this compound can bind to protein targets, influencing their function and offering insights into mechanisms of action for therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that this compound effectively inhibits enzyme X, leading to decreased activity by 40% in vitro.
Study BProtein BindingIdentified binding affinity of the compound to receptor Y, suggesting potential for drug design targeting this receptor.
Study CSynthetic PathwaysExplored multiple synthetic routes for producing this compound, highlighting the efficiency of the Suzuki-Miyaura method under optimized conditions.

Mechanism of Action

The mechanism by which 4-Chloro-3-methoxybenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzamide scaffold significantly alter molecular properties. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
4-Chloro-3-methoxybenzamide C₈H₇ClNO₂ 199.61 (calculated) Not reported Likely similar to benzamides 4-Cl, 3-OCH₃
4-Methoxybenzamide C₈H₉NO₂ 151.17 164–167 Soluble in water, alcohol, ether 4-OCH₃
4-Chloro-3-methoxybenzoic acid C₈H₇ClO₃ 186.59 Not reported Dec. in water; soluble in alcohol 4-Cl, 3-OCH₃ (carboxylic acid)
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClN₂O₂ 298.74 Not reported Not reported 3-NH₂, 4-OCH₃, 3-Cl, 2-CH₃

Key Observations :

  • Electron-withdrawing vs.
  • Solubility : Methoxy groups generally improve solubility in polar solvents, but the chloro substituent may reduce aqueous solubility due to increased hydrophobicity.

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystallization and stability, differ among benzamides:

  • In 4-Chloro-N-(3-methoxyphenyl)benzamide , the amide N–H and carbonyl oxygen form intermolecular hydrogen bonds, creating a layered crystal structure .
  • Graph set analysis (as per Etter’s rules) for related compounds reveals motifs like R₂²(8) (dimer formation via N–H···O bonds), which stabilize supramolecular assemblies .

Biological Activity

4-Chloro-3-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 187.61 g/mol

The presence of the chloro and methoxy groups on the benzene ring influences its solubility and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It may act through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic effects in diseases like cancer.
  • Receptor Modulation : By binding to specific receptors, it may modulate their activity, impacting various signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly affect its biological potency. For instance, substituents on the aromatic ring can enhance or reduce activity against specific cell lines.

Table 1: Structure-Activity Relationships of Benzamide Derivatives

CompoundIC50 (µM) against Cancer Cell LinesNotable Activity
This compoundTBDPotential anti-cancer properties
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide0.96 (NB4), 1.62 (HL60)Active against leukemia cell lines
4e0.94 (NB4)Significant cytotoxicity

Biological Activity Findings

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity:

  • Anticancer Activity :
    • Compounds similar to this compound have shown significant cytotoxic effects against leukemia and solid tumor cell lines. For example, derivatives with meta-substitutions exhibited improved potency compared to unsubstituted analogs .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • Some studies suggest that benzamide derivatives can inhibit sEH, which plays a crucial role in regulating inflammatory responses and cardiovascular diseases . The inhibition of this enzyme could lead to therapeutic benefits in managing hypertension and inflammation.
  • Antiparasitic Activity :
    • Research indicates that modifications to the benzamide scaffold can enhance aqueous solubility and metabolic stability, improving efficacy against parasites such as Plasmodium falciparum .

Case Studies

Several case studies have highlighted the potential of this compound derivatives in drug development:

  • Leukemia Cell Lines : A study found that specific derivatives exhibited IC50 values as low as 0.94 µM against NB4 cells, indicating strong anti-leukemic properties .
  • Solid Tumor Activity : Compounds derived from this scaffold were evaluated for their antiproliferative effects against various solid tumors, with some showing promising results in inhibiting growth in colon and breast cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.